Cas no 884495-23-2 (6-Fluoro-3-iodo-2-methylpyridine)

6-Fluoro-3-iodo-2-methylpyridine is a halogenated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its distinct substitution pattern—featuring fluorine at the 6-position, iodine at the 3-position, and a methyl group at the 2-position—enhances its reactivity in cross-coupling reactions, such as Suzuki or Stille couplings, making it a valuable intermediate for constructing complex heterocyclic frameworks. The electron-withdrawing fluorine and iodine substituents also improve its stability and selectivity in nucleophilic aromatic substitution reactions. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its ability to serve as a versatile building block for targeted modifications.
6-Fluoro-3-iodo-2-methylpyridine structure
884495-23-2 structure
Product Name:6-Fluoro-3-iodo-2-methylpyridine
CAS No:884495-23-2
MF:C6H5FIN
MW:237.013477087021
MDL:MFCD08277264
CID:93136
PubChem ID:44181853
Update Time:2025-06-10

6-Fluoro-3-iodo-2-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 6-Fluoro-3-iodo-2-methylpyridine
    • 2-FLUORO-5-IODO-6-METHYLPYRIDINE
    • C6H5FIN
    • 2-FLUORO-5-IODO-6-METHYL PYRIDINE
    • Pyridine,6-fluoro-3-iodo-2-methyl-
    • 6-FLUORO-3-IODO-2-PICOLINE
    • PubChem13517
    • PubChem13525
    • 2-FLUORO-5-IODO-6-PICOLINE
    • FCH1386670
    • NF10270
    • PC445047
    • SY226256
    • AX8160528
    • AB0067163
    • Z6069
    • 6-Fluoro-3-iodo-2-methylpyridine (ACI)
    • MFCD08277264
    • SCHEMBL3706044
    • CS-0152806
    • 6-Fluoro-3-iodo-2-methyl-pyridine
    • AKOS015891496
    • DTXSID80657718
    • AS-30457
    • 884495-23-2
    • MDL: MFCD08277264
    • Inchi: 1S/C6H5FIN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3
    • InChI Key: VTKNZPBQLMGRJH-UHFFFAOYSA-N
    • SMILES: FC1C=CC(I)=C(C)N=1

Computed Properties

  • Exact Mass: 236.945
  • Monoisotopic Mass: 236.945
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 99.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.3
  • Topological Polar Surface Area: 12.9

Experimental Properties

  • Density: 1.892
  • Boiling Point: 229.6 ℃ at 760 mmHg
  • Flash Point: 92.7 °C
  • Refractive Index: 1.586

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6-Fluoro-3-iodo-2-methylpyridine Related Literature

Additional information on 6-Fluoro-3-iodo-2-methylpyridine

Introduction to 6-Fluoro-3-iodo-2-methylpyridine (CAS No. 884495-23-2) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

6-Fluoro-3-iodo-2-methylpyridine, identified by the chemical identifier CAS No. 884495-23-2, is a versatile heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and functional properties. This compound, featuring a pyridine core substituted with a fluoro group, an iodo substituent, and a methyl group, presents an intriguing scaffold for the development of novel bioactive molecules.

The presence of the fluoro group in 6-Fluoro-3-iodo-2-methylpyridine is particularly noteworthy, as fluorine atoms are well-documented for their ability to modulate the pharmacokinetic and pharmacodynamic properties of pharmaceutical agents. The introduction of fluorine into a molecular structure can enhance metabolic stability, improve binding affinity to biological targets, and alter the lipophilicity of compounds. These attributes make fluorinated pyridines valuable building blocks in drug discovery efforts.

Moreover, the iodo substituent in this compound provides a handle for further functionalization through cross-coupling reactions, which are cornerstone techniques in modern synthetic organic chemistry. The Suzuki-Miyaura, Stille, and Sonogashira couplings, among others, allow for the introduction of diverse aryl or vinyl groups, enabling the construction of complex molecular architectures. This reactivity makes 6-Fluoro-3-iodo-2-methylpyridine a valuable intermediate in the synthesis of more intricate pharmacophores.

The methyl group at the 2-position of the pyridine ring contributes to the overall electronic and steric environment of the molecule. This substitution can influence both the electronic properties of the aromatic system and its interactions with biological targets. In medicinal chemistry, such structural elements are often carefully considered to optimize binding affinity and selectivity.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in addressing various therapeutic challenges. Pyridine derivatives, in particular, have been extensively explored due to their prevalence in bioactive natural products and synthetic drugs. Among these derivatives, compounds like 6-Fluoro-3-iodo-2-methylpyridine offer a rich palette of structural motifs for medicinal chemists to exploit.

In particular, the combination of fluorine and iodine substituents in 6-Fluoro-3-iodo-2-methylpyridine has been leveraged in recent studies aimed at developing inhibitors of kinases and other enzymes implicated in cancer and inflammatory diseases. The fluoro group can enhance binding interactions by participating in halogen bonding or by influencing electronic distributions, while the iodo group serves as a versatile coupling partner for further derivatization.

One notable application of this compound has been reported in the synthesis of small-molecule inhibitors targeting Bruton's tyrosine kinase (BTK), an enzyme involved in B-cell signaling pathways. BTK inhibitors have shown promise in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). The use of 6-Fluoro-3-iodo-2-methylpyridine as a key intermediate allowed researchers to construct analogs with improved potency and selectivity by employing palladium-catalyzed cross-coupling reactions.

Another area where 6-Fluoro-3-iodo-2-methylpyridine has found utility is in the development of antiviral agents. The structural features of this compound have been incorporated into molecules designed to interfere with viral replication cycles. For instance, derivatives bearing similar scaffolds have been explored as inhibitors of viral proteases and polymerases. The fluorine atom's ability to enhance metabolic stability has been particularly beneficial in this context, ensuring that lead compounds exhibit prolonged half-lives in vivo.

The growing interest in fluorinated heterocycles has also spurred research into their role as probes for biochemical processes. Fluorinated pyridines can be used to develop fluorescent probes that report on enzyme activity or protein-protein interactions. Such tools are invaluable for understanding disease mechanisms at the molecular level and for identifying new therapeutic targets.

The synthetic accessibility of 6-Fluoro-3-iodo-2-methylpyridine further underscores its utility as a building block. Modern synthetic methodologies allow for its efficient preparation through multi-step sequences that incorporate fluorination and iodination steps under controlled conditions. These advances have made it possible to explore larger libraries of derivatives rapidly, accelerating the discovery process.

In conclusion,6-Fluoro-3-iodo-2-methylpyridine (CAS No. 884495-23) represents a promising scaffold for medicinal chemistry applications. Its unique combination of structural features—namely the fluoro, iodo, and methyl substituents—makes it an attractive candidate for further derivatization through cross-coupling reactions. Recent studies highlight its potential in developing therapeutics for cancer, inflammation, and viral infections, while also serving as a tool for biochemical research.

The continued exploration of this compound and its derivatives is likely to yield novel bioactive molecules with significant therapeutic implications. As synthetic chemistry techniques evolve, so too will our ability to harness such versatile intermediates like 6-Fluoro-(CAS No.) 884495 23 2 -3 Ido - 2 Methylpyridine for addressing unmet medical needs.

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